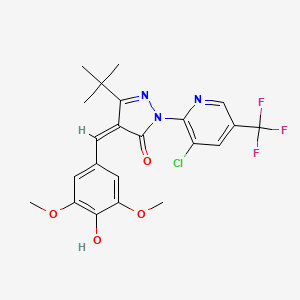
3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C22H21ClF3N3O4 and its molecular weight is 483.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological effects observed in studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
- Molecular Weight : 365.76 g/mol
- CAS Number : 1417789-41-3
- Purity : Typically above 95% in synthesized forms
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, including the introduction of the tert-butyl group and the chloro-trifluoromethyl pyridine moiety. The SAR studies indicate that modifications to the phenolic and pyridine rings significantly influence biological activity.
Table 1: Structure and Biological Activity Correlation
| Compound Variant | Modification | Observed Activity (GI50) |
|---|---|---|
| Parent Compound | None | 0.92 µM |
| Variant A | 4-Methoxy | 2.6 µM |
| Variant B | 4-Hydroxy | 0.34 µM |
| Variant C | 4-Isopropyl | No activity |
Anticancer Properties
Studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in Ewing's sarcoma family tumors (ESFT) with a GI50 value of approximately 0.92 µM, indicating potent antiproliferative effects.
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3.
- Cell Cycle Arrest : It causes G2/M phase arrest in A549 lung cancer cells, effectively halting cell proliferation.
Case Studies
- Study on Ewing's Sarcoma : A study evaluated the efficacy of the compound against TC32 cell lines derived from Ewing's sarcoma. The results indicated a significant reduction in cell viability with increasing concentrations of the compound.
- Lung Cancer Cell Line Study : In another investigation involving A549 cells, the compound was found to inhibit tubulin polymerization with an IC50 value of 5.24 ± 0.06 μM, suggesting its potential as a chemotherapeutic agent targeting microtubule dynamics.
Propiedades
IUPAC Name |
(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O4/c1-21(2,3)18-13(6-11-7-15(32-4)17(30)16(8-11)33-5)20(31)29(28-18)19-14(23)9-12(10-27-19)22(24,25)26/h6-10,30H,1-5H3/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOWKOGUXCLCEB-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)O)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














